molecular formula C16H17N3O6S2 B2828821 diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate CAS No. 674800-90-9

diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2828821
CAS No.: 674800-90-9
M. Wt: 411.45
InChI Key: JEOHBPZRQRULSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C16H17N3O6S2 and its molecular weight is 411.45. The purity is usually 95%.
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Scientific Research Applications

Radioprotective and Anticancer Agents

Some derivatives of the compound have been synthesized and evaluated for their potential as radioprotective and anticancer agents. Novel sulfur heterocyclic compounds, including derivatives similar to the chemical structure mentioned, demonstrated significant activities against Ehrlich Ascites Carcinoma (EAC) cells. Another compound exhibited notable radioprotective activity, highlighting the potential use of these compounds in developing therapies against radiation-induced damage and cancer (Ghorab et al., 2006).

Bioactive and Pharmacological Activities

Research into 3-pyrazolyl-thiophene and thieno[2,3-d]pyrimidines, derived from similar structural frameworks, has shown these compounds to possess potent anti-inflammatory, analgesic, and antimicrobial activities without ulcerogenic effects. This suggests their potential as safer alternatives for current anti-inflammatory and pain management therapies, alongside their antimicrobial applications (Hafez & El-Gazzar, 2008).

Antimicrobial Activity

Derivatives of diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate have been shown to exhibit good to excellent antimicrobial activity. This encompasses both antibacterial and antifungal properties, making them valuable candidates for developing new antimicrobial agents (Śladowska et al., 1990).

Structure-Activity Relationship and Antimicrobial Applications

Further studies involving DFT calculations and antimicrobial activity assessments of related compounds have provided insights into the structure-activity relationships (SAR). This research not only helps in understanding the electronic properties of these compounds but also supports the development of compounds with optimized antimicrobial properties (Hussien et al., 2021).

Properties

IUPAC Name

diethyl 5-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-4-24-14(22)9-7(3)10(15(23)25-5-2)27-13(9)17-6-8-11(20)18-16(26)19-12(8)21/h6H,4-5H2,1-3H3,(H3,18,19,20,21,26)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGGZTAATTUPNC-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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